molecular formula C18H19N3O3 B11491880 1-Propanone, 1-[4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]-

1-Propanone, 1-[4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]-

Cat. No.: B11491880
M. Wt: 325.4 g/mol
InChI Key: RSDZCMGWNPQCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 1-[4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]- is a complex organic compound that features a benzotriazole moiety linked to a hydroxypropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-[4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]- typically involves multiple steps:

    Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by the hydroxypropoxy group.

    Coupling with the Phenyl Group: The final step involves coupling the benzotriazole-hydroxypropoxy intermediate with a phenyl group through a condensation reaction, often facilitated by a catalyst such as a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-[4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

1-Propanone, 1-[4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 1-phenyl-: A simpler analog without the benzotriazole and hydroxypropoxy groups.

    1-Propanone, 3-hydroxy-1-phenyl-: Contains a hydroxy group but lacks the benzotriazole moiety.

Uniqueness

1-Propanone, 1-[4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]- is unique due to the presence of both the benzotriazole and hydroxypropoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

1-[4-[3-(benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one

InChI

InChI=1S/C18H19N3O3/c1-2-18(23)13-7-9-15(10-8-13)24-12-14(22)11-21-17-6-4-3-5-16(17)19-20-21/h3-10,14,22H,2,11-12H2,1H3

InChI Key

RSDZCMGWNPQCQD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=N2)O

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.